Cas no 1700341-18-9 (1-2-(1-methyl-1H-pyrazol-4-yl)ethyl-1H-1,2,3-triazol-4-amine)

1-2-(1-Methyl-1H-pyrazol-4-yl)ethyl-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring both pyrazole and triazole moieties, offering versatile reactivity and potential applications in medicinal chemistry and materials science. Its structure combines a 1-methylpyrazole unit with a 1,2,3-triazole-4-amine group, providing multiple sites for functionalization and interaction with biological targets. The compound's stability and synthetic accessibility make it a valuable intermediate for the development of pharmaceuticals, particularly in kinase inhibition and antimicrobial research. Its dual heterocyclic framework enhances binding affinity and selectivity, making it suitable for structure-activity relationship (SAR) studies. The amine group further allows for derivatization, enabling tailored modifications for specific applications.
1-2-(1-methyl-1H-pyrazol-4-yl)ethyl-1H-1,2,3-triazol-4-amine structure
1700341-18-9 structure
Product Name:1-2-(1-methyl-1H-pyrazol-4-yl)ethyl-1H-1,2,3-triazol-4-amine
CAS No:1700341-18-9
MF:C8H12N6
MW:192.221079826355
CID:5693535
PubChem ID:103019238
Update Time:2025-06-08

1-2-(1-methyl-1H-pyrazol-4-yl)ethyl-1H-1,2,3-triazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1113751
    • 1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazol-4-amine
    • 1700341-18-9
    • 1-2-(1-methyl-1H-pyrazol-4-yl)ethyl-1H-1,2,3-triazol-4-amine
    • Inchi: 1S/C8H12N6/c1-13-5-7(4-10-13)2-3-14-6-8(9)11-12-14/h4-6H,2-3,9H2,1H3
    • InChI Key: PSKZEGILYFGRLJ-UHFFFAOYSA-N
    • SMILES: N1(C=C(N)N=N1)CCC1C=NN(C)C=1

Computed Properties

  • Exact Mass: 192.11234441g/mol
  • Monoisotopic Mass: 192.11234441g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 74.6Ų

1-2-(1-methyl-1H-pyrazol-4-yl)ethyl-1H-1,2,3-triazol-4-amine Pricemore >>

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Additional information on 1-2-(1-methyl-1H-pyrazol-4-yl)ethyl-1H-1,2,3-triazol-4-amine

Research Brief on 1700341-18-9 and 1-2-(1-methyl-1H-pyrazol-4-yl)ethyl-1H-1,2,3-triazol-4-amine in Chemical Biology and Medicine

The compound 1700341-18-9, along with its derivative 1-2-(1-methyl-1H-pyrazol-4-yl)ethyl-1H-1,2,3-triazol-4-amine, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. These molecules are part of a growing class of heterocyclic compounds that exhibit promising pharmacological properties, particularly in the context of targeted therapies and drug discovery. This research brief synthesizes the latest findings on their synthesis, biological activity, and potential therapeutic applications.

Recent studies have highlighted the role of 1700341-18-9 as a key intermediate in the synthesis of bioactive molecules. Its structural framework, featuring a pyrazole and triazole moiety, is instrumental in modulating interactions with biological targets such as kinases and G-protein-coupled receptors (GPCRs). The derivative 1-2-(1-methyl-1H-pyrazol-4-yl)ethyl-1H-1,2,3-triazol-4-amine, in particular, has been investigated for its selective binding affinity and inhibitory effects on specific signaling pathways implicated in cancer and inflammatory diseases.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that 1-2-(1-methyl-1H-pyrazol-4-yl)ethyl-1H-1,2,3-triazol-4-amine acts as a potent inhibitor of the PI3K/AKT/mTOR pathway, a critical regulator of cell proliferation and survival. The compound exhibited nanomolar IC50 values in vitro against several cancer cell lines, including breast and lung adenocarcinoma. Structural-activity relationship (SAR) analyses revealed that the triazol-4-amine group is essential for maintaining high binding affinity to the ATP-binding pocket of PI3Kδ, a finding that could guide future drug design efforts.

Another significant advancement involves the application of click chemistry for the modular synthesis of 1700341-18-9 derivatives. A team at the Scripps Research Institute developed a copper-catalyzed azide-alkyne cycloaddition (CuAAC) protocol to efficiently generate a library of analogs, including 1-2-(1-methyl-1H-pyrazol-4-yl)ethyl-1H-1,2,3-triazol-4-amine. This approach not only improved synthetic yields but also enabled rapid screening for optimized pharmacokinetic properties, such as metabolic stability and membrane permeability.

Beyond oncology, preliminary data suggest that these compounds may have utility in treating autoimmune disorders. In a murine model of rheumatoid arthritis, 1-2-(1-methyl-1H-pyrazol-4-yl)ethyl-1H-1,2,3-triazol-4-amine reduced pro-inflammatory cytokine production (e.g., TNF-α and IL-6) by 60-70% at doses of 10 mg/kg, with minimal off-target effects. These results were presented at the 2024 American Chemical Society National Meeting and are currently under peer review.

Despite these promising developments, challenges remain in translating these findings into clinical applications. Issues such as oral bioavailability, potential drug-drug interactions, and long-term toxicity profiles require further investigation. Ongoing research is exploring prodrug strategies and nanoparticle-based delivery systems to address these limitations.

In conclusion, 1700341-18-9 and its derivative 1-2-(1-methyl-1H-pyrazol-4-yl)ethyl-1H-1,2,3-triazol-4-amine represent a versatile scaffold for developing next-generation therapeutics. Their dual applicability in oncology and immunology, combined with advances in synthetic methodologies, positions them as compelling candidates for future preclinical and clinical studies. Continued interdisciplinary collaboration will be essential to unlock their full therapeutic potential.

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